molecular formula C12H13ClN2S B2438267 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine CAS No. 401511-17-9

4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2438267
CAS No.: 401511-17-9
M. Wt: 252.76
InChI Key: DSIDAKPWUCMMND-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system that includes a thiophene ring and a pyrimidine ring

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This compound interacts with microtubules and acts as a microtubule-targeting agent . It binds to the colchicine site of tubulin, a protein that makes up microtubules, and inhibits its polymerization . This leads to the depolymerization of microtubules, disrupting the cell’s cytoskeleton and affecting various cellular processes .

Biochemical Pathways

The compound’s interaction with microtubules affects several biochemical pathways. It disrupts the normal function of microtubules, which are involved in cell division, intracellular transport, and the maintenance of cell shape . By inhibiting microtubule function, the compound can halt cell division and induce cell death .

Pharmacokinetics

It is known that the compound exhibits potent antiproliferative effects, with ic50 values less than 40 nm in certain cell lines . This suggests that the compound has good bioavailability and can effectively reach its target within cells .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death . In particular, the compound has been shown to be effective against cancer cells, demonstrating significant antitumor effects in a murine MDA-MB-435 xenograft model .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the Gewald reaction, which is a multi-component reaction used to construct thiophene derivatives. The process begins with the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by nucleophilic substitution reactions to introduce the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction and subsequent steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for further functionalization through substitution reactions, while the ethyl group can influence the compound’s lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

4-chloro-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-2-9-14-11(13)10-7-5-3-4-6-8(7)16-12(10)15-9/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIDAKPWUCMMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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